molecular formula C4H6INO2 B6203322 5-(iodomethyl)-1,3-oxazolidin-2-one CAS No. 107175-73-5

5-(iodomethyl)-1,3-oxazolidin-2-one

Cat. No.: B6203322
CAS No.: 107175-73-5
M. Wt: 227
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Description

5-(Iodomethyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered oxazolidinone ring (containing one nitrogen and two oxygen atoms) with an iodomethyl (-CH₂I) substituent at the 5-position.

Properties

CAS No.

107175-73-5

Molecular Formula

C4H6INO2

Molecular Weight

227

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Epoxide Activation : The epoxy carbamate undergoes nucleophilic attack by iodide, facilitated by the polar solvent system.

  • Ring Closure : Intramolecular acyl substitution forms the oxazolidinone core.

  • Iodomethyl Incorporation : The iodide nucleophile introduces the iodomethyl group during the ring-opening phase.

This method was validated across 24 substrates, demonstrating broad functional group tolerance. For example, 5v–5x (structurally analogous oxazolidinones) were synthesized in 55–99% yield using aryl and benzyl carbamates. Adapting this protocol to target 5-(iodomethyl)-1,3-oxazolidin-2-one would require selecting an appropriate epoxy carbamate precursor.

Synthesis via Schiff Base Cyclization

The cyclization of Schiff bases with chloroacetic acid, as described by, offers a versatile route to oxazolidinone derivatives. Although the original study focused on oxazolidine-5-one compounds, the methodology can be modified to incorporate an iodomethyl group.

Modified Procedure:

  • Schiff Base Formation : Condensation of an amine with an aldehyde yields the Schiff base.

  • Cyclization : Reaction with chloroacetic acid in dioxane under reflux forms the oxazolidinone ring.

  • Iodination : Post-synthetic iodination using KI and an oxidizing agent introduces the iodomethyl moiety.

While reported yields of 60–78% for oxazolidine-5-one derivatives, the iodination step’s efficiency remains to be optimized for the target compound. Analytical techniques such as ¹H NMR and FT-IR confirmed product purity in the original study.

Comparative Analysis of Preparation Methods

The table below summarizes the key parameters of the discussed methods:

MethodStarting MaterialYield (%)Reaction TimeKey AdvantageReference
IodoaminationAlkenyl sulfonamide22–7824–30 hMild conditions
Epoxide Ring OpeningEpoxy carbamate55–991–6 hHigh efficiency
Schiff Base CyclizationSchiff base60–7812–24 hVersatility
Tosyl Protectionβ-Amino alcohol28–6624–48 hStepwise control

The epoxide ring-opening method stands out for its rapidity and high yields, whereas the tosyl protection route offers superior regioselectivity.

Characterization and Analytical Techniques

Robust characterization is critical for verifying synthetic success. The following techniques are commonly employed:

  • ¹H/¹³C NMR : Confirms structural integrity and substituent placement. For example, the iodomethyl group in trans-2b resonated at δ 3.31 ppm (¹H NMR) and 174.3 ppm (¹³C NMR).

  • FT-IR : Detects functional groups such as the oxazolidinone carbonyl (C=O stretch at ~1785 cm⁻¹).

  • Elemental Analysis : Validates molecular formula accuracy (e.g., C₇H₁₀INO₂ for the target compound) .

Chemical Reactions Analysis

Types of Reactions

5-(iodomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl or hydroxymethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiol, or amino derivatives.

    Oxidation: Formation of oxazolidinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of methyl or hydroxymethyl oxazolidinones.

Scientific Research Applications

5-(iodomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as a building block in the development of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of new antibiotics and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(iodomethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the iodomethyl group. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives. These reactions are crucial in the synthesis of biologically active molecules and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(iodomethyl)-1,3-oxazolidin-2-one with structurally related oxazolidinone derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Iodomethyl at C5 ~227.00 (calculated) High reactivity (iodine as leaving group), potential radiopharmaceutical applications.
5-(Azidomethyl)-1,3-oxazolidin-2-one Azidomethyl (-CH₂N₃) at C5 ~156.12 (calculated) Click chemistry applications (e.g., Huisgen cycloaddition).
5-(Morpholin-4-ylmethyl)-1,3-oxazolidin-2-one Morpholinylmethyl at C5 276.30 (reported) Intramolecular hydrogen bonding; fluorescence studies due to naphthyl substituents.
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Methyl at C4, phenyl at C5 191.22 (reported) Chiral auxiliary in asymmetric synthesis (e.g., Evans aldol reactions).
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one Phenyl at C3/C5, methyl at C4 281.33 (reported) Potent Δ-5 desaturase (D5D) inhibitor; high oral bioavailability.
5-Ethyl-2-iodo-1,3-oxazole Ethyl at C5, iodo at C2 223.01 (reported) Halogenated heterocycle; electronic properties influenced by iodine.

Key Comparisons:

Reactivity and Synthetic Utility :

  • The iodomethyl group in this compound offers distinct advantages over azide or alkyl substituents. Iodine’s polarizable electron cloud facilitates halogen bonding in crystal structures (e.g., C-I⋯O interactions) , while its role as a leaving group enables cross-coupling reactions (e.g., Suzuki-Miyaura) more effectively than azide or methyl groups .
  • In contrast, 5-(azidomethyl)-1,3-oxazolidin-2-one is primarily used in click chemistry, leveraging the azide-alkyne cycloaddition for bioconjugation .

Biological Activity: Substituted oxazolidinones like 3,5-diphenyl-4-methyl derivatives exhibit potent enzyme inhibition (e.g., D5D) due to aryl group π-π stacking and hydrophobic interactions . The iodomethyl analog may similarly engage in halogen bonding with biological targets, though this remains speculative without direct data.

Crystallographic and Structural Features: Morpholinylmethyl-substituted oxazolidinones (e.g., ) adopt chair conformations in the oxazolidinone ring, stabilized by intramolecular N-H⋯O hydrogen bonds. The bulkier iodomethyl group could disrupt such packing, favoring C-H⋯π or halogen-bonded networks .

Q & A

Q. Q1: What are reliable synthetic routes for 5-(iodomethyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

A1:

  • Synthetic Route : A common approach involves nucleophilic substitution of a precursor like 5-(chloromethyl)-1,3-oxazolidin-2-one with potassium iodide in polar aprotic solvents (e.g., DMF or acetone) under reflux. Triethylamine may be added to neutralize HCl byproducts .
  • Optimization : Reaction efficiency depends on solvent polarity, temperature (typically 50–80°C), and stoichiometric excess of KI (1.5–2.0 eq). Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Purification : Crystallize from chloroform/n-hexane mixtures to yield high-purity product (>95% by HPLC) .

Advanced Synthesis: Stereochemical Control

Q. Q2: How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?

A2:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to induce stereochemistry. For example, (5R)-configured oxazolidinones can be synthesized via asymmetric catalysis with BINOL-derived ligands .
  • Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy. X-ray crystallography (as in ) is definitive for absolute configuration determination.

Stability and Degradation

Q. Q3: What factors influence the stability of this compound, and how can degradation be mitigated?

A3:

  • Key Factors :
    • Light Sensitivity : Iodide groups are prone to photolytic cleavage. Store in amber vials under inert gas (N₂/Ar).
    • Thermal Decomposition : Degrades above 120°C; avoid prolonged heating during synthesis .
  • Mitigation : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) or conduct reactions under reduced pressure to lower boiling points.

Mechanistic Insights: Iodide Reactivity

Q. Q4: How does the iodomethyl group influence reactivity in cross-coupling or substitution reactions?

A4:

  • Nucleophilic Substitution : The iodide acts as a superior leaving group compared to Cl or Br, enabling efficient SN2 reactions with amines or thiols. For example, reaction with sodium azide yields 5-(azidomethyl)-1,3-oxazolidin-2-one, a click chemistry precursor .
  • Cross-Coupling : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful optimization due to potential C-I bond cleavage. Use Pd(PPh₃)₄ and mild bases (K₂CO₃) in THF/H₂O .

Analytical Challenges

Q. Q5: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

A5:

  • NMR : ¹H NMR (δ 3.8–4.2 ppm for oxazolidinone protons; δ 3.5 ppm for CH₂I). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 256). High-resolution MS (HRMS) validates molecular formula.
  • Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2% .

Advanced Applications: Medicinal Chemistry

Q. Q6: How is this compound utilized in drug discovery, particularly for radiopharmaceuticals?

A6:

  • Radioiodination : The iodomethyl group serves as a site for ¹²³I or ¹³¹I labeling. For example, coupling with tyrosine derivatives generates radiotracers for SPECT imaging .
  • Biological Screening : Derivatives show antimicrobial activity; test via MIC assays against S. aureus and E. coli (IC₅₀ ~5–20 µg/mL) .

Contradictory Data Resolution

Q. Q7: How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

A7:

  • Reproducibility : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batches.
  • Spectroscopic Alignment : Cross-reference with published databases (e.g., SDBS or PubChem) and replicate conditions (e.g., NMR solvent: CDCl₃ vs. DMSO-d₆) .

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